molecular formula C15H22N6O3 B10948285 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10948285
M. Wt: 334.37 g/mol
InChI Key: RZQXXQSKIHGHPE-UHFFFAOYSA-N
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Description

N~5~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes both ethyl and methyl groups, as well as a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the nitro group and form the desired carboxamide. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~5~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

N~5~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethyl and methyl groups, along with the nitro group, makes N5-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H22N6O3/c1-7-20-11(4)12(9(2)17-20)8-18(5)15(22)14-13(21(23)24)10(3)16-19(14)6/h7-8H2,1-6H3

InChI Key

RZQXXQSKIHGHPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C

Origin of Product

United States

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